![molecular formula C21H18N4O3S B2955024 3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2210140-24-0](/img/structure/B2955024.png)
3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods and Chemical Reactions
Research has demonstrated innovative synthesis methods involving compounds with structural similarities to 3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, providing insights into chemical reactions that could be applied to its synthesis and functionalization. For instance, Paepke et al. (2009) explored thiazole synthesis using related 1,3,4-oxadiazoles, illustrating a pathway that could be relevant for modifying the oxadiazole component in similar compounds (Paepke et al., 2009). Similarly, synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs were investigated by Maftei et al. (2013), highlighting potential biological activities of oxadiazole-containing compounds (Maftei et al., 2013).
Antimicrobial and Antitumor Activities
The research on compounds bearing the 1,2,4-oxadiazole moiety or quinazoline derivatives has shown promising antimicrobial and antitumor activities. Gupta et al. (2008) reported on the synthesis of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, showcasing their potential in treating bacterial and fungal infections (Gupta et al., 2008). Furthermore, Poorirani et al. (2018) synthesized novel quinazolinone derivatives, evaluating their cytotoxic activities against cancer cell lines, indicating the potential of similar structures in cancer therapy (Poorirani et al., 2018).
Electron-Transport Materials
In the field of materials science, derivatives of quinazoline and oxadiazole have been explored for their electron-transporting abilities in electronic devices. A study by Huang et al. (2006) synthesized derivatives containing quinoxaline and pyrazine moieties, illustrating the application of similar compounds in organic light-emitting devices (OLEDs) (Huang et al., 2006).
properties
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-29-15-10-6-13(7-11-15)19-22-18(28-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)14-8-9-14/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQVNQEEDMEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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